molecular formula C22H30ClNO5 B15136417 Trimebutine-d3 (hydrochloride)

Trimebutine-d3 (hydrochloride)

Cat. No.: B15136417
M. Wt: 426.9 g/mol
InChI Key: CPDIJJYIMJHSBH-AZZWRUEWSA-N
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Preparation Methods

The preparation of trimebutine-d3 (hydrochloride) involves the deuteration of trimebutine. The synthetic route typically includes the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine . The deuteration process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the trimebutine molecule .

Chemical Reactions Analysis

Trimebutine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another. This can occur under various conditions depending on the substituents involved.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimebutine-d3 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

Trimebutine-d3 (hydrochloride) exerts its effects by acting as an opiate receptor agonist with antimuscarinic activity. It binds to peripheral mu, kappa, and delta opiate receptors, leading to the release of gastrointestinal peptides such as motilin. This modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . Additionally, it inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular stores, resulting in decreased peristalsis .

Comparison with Similar Compounds

Trimebutine-d3 (hydrochloride) can be compared with other prokinetic agents used for gastrointestinal disorders. Similar compounds include:

Trimebutine-d3 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies and drug development processes .

Properties

Molecular Formula

C22H30ClNO5

Molecular Weight

426.9 g/mol

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride

InChI

InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3;

InChI Key

CPDIJJYIMJHSBH-AZZWRUEWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl

Origin of Product

United States

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